molecular formula C21H25ClFN5O B2680691 (2-Chloro-6-fluorophenyl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1219903-10-2

(2-Chloro-6-fluorophenyl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2680691
CAS RN: 1219903-10-2
M. Wt: 417.91
InChI Key: RCXHWWINPPGCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-6-fluorophenyl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25ClFN5O and its molecular weight is 417.91. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-6-fluorophenyl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-6-fluorophenyl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Antinociceptive Activity

Research has demonstrated that derivatives of 3-pyridazinones, which include structures related to the chemical , exhibit significant antinociceptive activity. These compounds, such as 4-(4-fluorophenyl) piperazine, have been found to be more active than aspirin in antinociceptive tests in mice, indicating potential as analgesic agents (Gokçe, Doğruer, & Şahin, 2001). Additionally, the synthesis of new Mannich bases of arylpyridazinones has shown promising results for analgesic and anti-inflammatory applications, with some compounds, like IVe, demonstrating more potent analgesic activity than acetylsalicyclic acid in phenylbenzoquinone-induced writhing tests (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).

Antidepressant Potential

Certain derivatives of 2-pyridinemethylamine, which share structural similarities with the chemical , have shown potent and selective activity as 5-HT1A receptor agonists. These compounds have exhibited enhanced 5-HT1A agonist activity after oral administration in rats, indicating potential antidepressant applications. Notably, the fluorine atom's location on the piperidine ring significantly affects the oral activity of these ligands (Vacher et al., 1999).

Antibacterial Activity

Novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone analogues, which include structural elements similar to the chemical , have been synthesized and evaluated for antibacterial activity. Compounds with specific substitutions on the piperazine ring showed significant inhibition of bacterial growth, highlighting their potential as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN5O/c1-15-5-2-3-10-28(15)19-9-8-18(24-25-19)26-11-13-27(14-12-26)21(29)20-16(22)6-4-7-17(20)23/h4,6-9,15H,2-3,5,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXHWWINPPGCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluorophenyl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

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